molecular formula C18H20FN3O3S B15117187 3-Cyclopropyl-6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Cyclopropyl-6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B15117187
M. Wt: 377.4 g/mol
InChI Key: DSYWTVGWFYAZDS-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring, a cyclopropyl group, and a fluorobenzenesulfonyl-pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which can enhance its binding affinity to biological targets . This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the pyridazine ring, along with the cyclopropyl and fluorobenzenesulfonyl-pyrrolidinyl moieties, provides a distinct structural framework that can be exploited for various applications in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C18H20FN3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

3-cyclopropyl-6-[[1-(4-fluorophenyl)sulfonylpyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C18H20FN3O3S/c19-15-3-5-16(6-4-15)26(23,24)22-10-9-13(11-22)12-25-18-8-7-17(20-21-18)14-1-2-14/h3-8,13-14H,1-2,9-12H2

InChI Key

DSYWTVGWFYAZDS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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